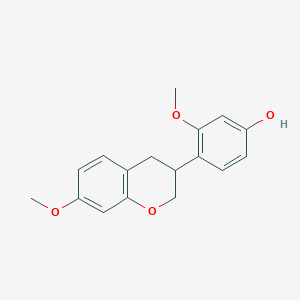

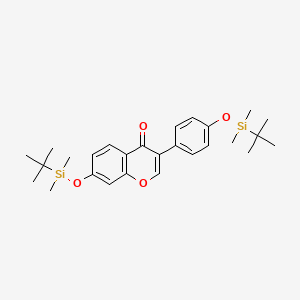

Daidzein Bis-tert-butyldimethylsilyl Ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

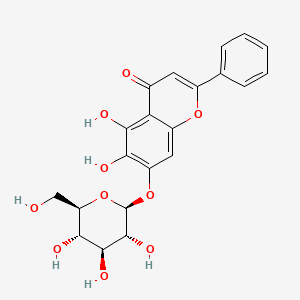

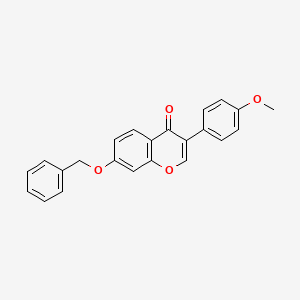

Molecular Structure Analysis

The molecular structure of Daidzein Bis-tert-butyldimethylsilyl Ether is represented by the formula C27H38O4Si2. Unfortunately, the specific structural details are not provided in the search results.Chemical Reactions Analysis

While specific chemical reactions involving Daidzein Bis-tert-butyldimethylsilyl Ether are not detailed in the search results, tert-butyldimethylsilyl ethers in general are known to be stable to aqueous base but can be converted back to alcohols under acidic conditions . They can also be cleaved by a 50% aqueous methanolic solution of Oxone .Physical And Chemical Properties Analysis

Daidzein Bis-tert-butyldimethylsilyl Ether is soluble in chloroform, dichloromethane, and methanol . It should be stored at -20°C .Applications De Recherche Scientifique

Application in Analytical Chemistry

Daidzein Bis-tert-butyldimethylsilyl Ether is utilized in gas chromatographic-tandem mass spectrometric (GC-MS/MS) methods for the determination of endocrine disruptors and phenolic agents. It serves as a derivatization agent, enhancing the analysis of various xenobiotics and phytoestrogens in human urine, contributing significantly to monitoring human exposure to these substances (Schmidt, Müller, & Göen, 2013).

Role in Hydroxyl Group Protection

The chemical has been acknowledged for its role in protecting hydroxyl groups. It's particularly valued in organic chemistry for its stability under various conditions and its selective reactivity, making it a versatile agent in the synthesis of complex molecules. The ease of adding and removing this protective group makes it an indispensable tool in the synthesis of prostaglandins and other significant biological compounds (Corey & Venkateswarlu, 1972).

Analytical Method Development

It is also involved in the development of analytical methods for detecting gasoline oxygenates and their degradation products in water. The substance's derivatization capabilities enhance the efficiency of methods like gas chromatography with direct aqueous injection, contributing to environmental monitoring and analysis (Church et al., 1997).

Contribution to Organic Synthesis

In the field of organic synthesis, Daidzein Bis-tert-butyldimethylsilyl Ether is instrumental in the chemoselective deprotection of phenolic tert-butyldimethylsilyl ethers. This process is crucial for the synthesis of complex targeting molecules, showcasing its significant role in advancing synthetic chemistry (Jadhav et al., 2012).

Propriétés

IUPAC Name |

7-[tert-butyl(dimethyl)silyl]oxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O4Si2/c1-26(2,3)32(7,8)30-20-13-11-19(12-14-20)23-18-29-24-17-21(15-16-22(24)25(23)28)31-33(9,10)27(4,5)6/h11-18H,1-10H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCZQFQHUYFLNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O4Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675654 |

Source

|

| Record name | 7-{[tert-Butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Daidzein Bis-tert-butyldimethylsilyl Ether | |

CAS RN |

944912-19-0 |

Source

|

| Record name | 7-{[tert-Butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.